

# For Research, Scientific, and Drug Development Professionals

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## Compound of Interest

Compound Name: *Viaminate*

Cat. No.: *B1233425*

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Compound: **Viaminate** (all-trans-N-(4-ethoxycarbophenyl) retinamide) CAS Number: 53839-71-7[1] Chemical Formula:  $C_{29}H_{37}NO_3$ [1][2] Molecular Weight: 447.6 g/mol [1][2]

## Executive Summary

**Viaminate** is a first-generation retinoid derivative of all-trans retinoic acid, developed and used for various skin disorders, including acne vulgaris, psoriasis, and seborrheic dermatitis.[3] As a member of the retinoid class, its primary functions involve the regulation of epithelial cell growth and differentiation.[4] Recent studies have elucidated its mechanism of action, involving the downregulation of the S100A8/S100A9-MAPK signaling cascade to inhibit keratinocyte proliferation.[5] Pharmacokinetic analyses demonstrate linear dose-proportionality and a significant food effect, which dramatically increases absorption.[3] While generally well-tolerated, there are reports of potential for severe adverse effects, including hepatotoxicity.[3][6] This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key molecular pathways associated with **Viaminate**.

## Mechanism of Action

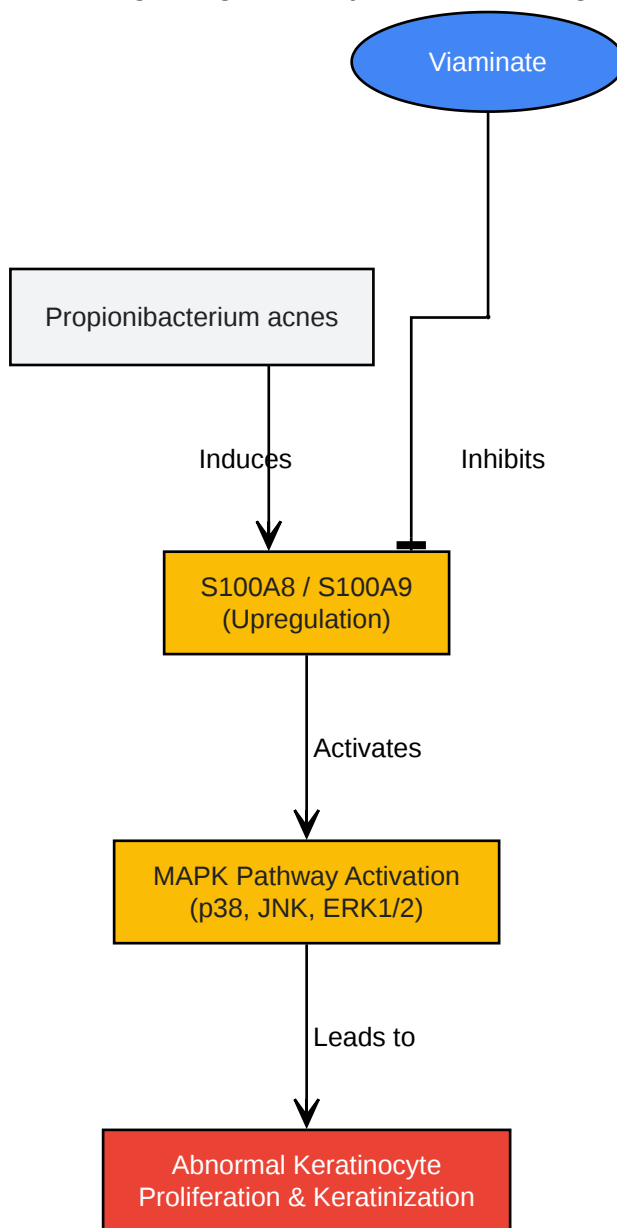
**Viaminate**, like other retinoids, modulates the normal growth and differentiation of epithelial cells.[4] Its therapeutic effects in acne treatment are attributed to several actions:

- **Inhibition of Keratinization:** It normalizes the process of keratinization in keratinocytes, preventing abnormal buildup and promoting the shedding of keratin.[4]

- Sebum Secretion Reduction: The compound can decrease sebum secretion by 80-95%.[\[4\]](#)
- Anti-inflammatory and Immunomodulatory Effects: **Viaminate** exhibits anti-inflammatory properties and can enhance the function of cellular immunity.[\[4\]](#)[\[5\]](#)

A key molecular pathway identified for **Viaminate**'s action involves its response to inflammation induced by *Propionibacterium acnes* (P. acnes). **Viaminate** treatment has been shown to downregulate the expression of the S100A8 and S100A9 genes and proteins. This, in turn, suppresses the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including p38, JNK, and ERK1/2), ultimately inhibiting the abnormal proliferation and keratinization of keratinocytes seen in acne.[\[5\]](#)

## Viaminate Signaling Pathway in Acne Pathogenesis

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**Viaminate's** inhibition of the S100A8/A9-MAPK pathway.

## Pharmacodynamics

**Viaminate** exerts its effects by acting as a retinoid, a class of compounds known to bind to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), to regulate gene expression.[7][8] In a rat model of acne induced by *P. acnes*, oral administration of **Viaminate** (at doses of 1.7-15 mg/kg) led to a reduction in epidermal

keratinization, oil accumulation, and ear thickness.[1] It also decreased the levels of pro-inflammatory cytokines IL-6, IL-1 $\beta$ , and TNF- $\alpha$  in the skin tissue.[1] Furthermore, it has been shown to reverse keratinization in vitamin A-deficient hamster tracheal epithelial cells at a concentration of 10 nM.[1]

## Pharmacokinetics

A single-center, open-label, sequential dose study was conducted in nine healthy Chinese volunteers to characterize the pharmacokinetic profile of oral **Viaminate**. The results indicate predictable and linear pharmacokinetics within the studied dose range.[3]

## Absorption & Dose Proportionality

**Viaminate** is rapidly absorbed after oral administration, with the maximum plasma concentration (Tmax) reached in approximately 3 hours.[3] The area under the curve (AUC) and maximum plasma concentration (Cmax) were found to be proportional to the dose in a single-dose study ranging from 50 mg to 150 mg.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of **Viaminate** (Fasted State)

Dose	Cmax (ng/mL)	Tmax (h)	AUC <sub>0-15</sub> (ng·h/mL)	t <sub>1/2</sub> (h)
50 mg	1.4	3.1	8.4	-
100 mg	2.5	3.2	15.1	-
150 mg	4.2	3.4	26.2	-

Data extracted from a 2019 study on healthy Chinese volunteers.[3]

## Food Effect

The administration of **Viaminate** with a high-fat meal significantly increases its absorption, underscoring its fat-soluble nature.[3] The AUC and Cmax were substantially higher in the fed state compared to the fasted state.[3] This suggests that taking low-dose **Viaminate** with food could enhance efficacy, while high doses should be taken without food to potentially reduce adverse effects.[3]

Table 2: Food Effect on Single 50 mg Dose of **Viaminate**

State	Cmax (ng/mL)	Tmax (h)	AUC <sub>0-15</sub> (ng·h/mL)
Fasted	1.4	3.1	8.4
Fed (High-Fat Meal)	18.4	3.8	57.5

Data extracted from a 2019 study on healthy Chinese volunteers.[3]

## Distribution, Metabolism, and Excretion

The large inter-subject variability observed in plasma concentration profiles is not uncommon for retinoids and is thought to be due to differences in disposition among individuals.[3] No significant differences in pharmacokinetic parameters were observed between male and female subjects, suggesting no dose adjustment is needed based on sex.[3] As a retinoid derivative, **Viaminate** is expected to follow the metabolic pathways of other vitamin A compounds, which are primarily metabolized in the liver and excreted via bile and feces.[7][9]

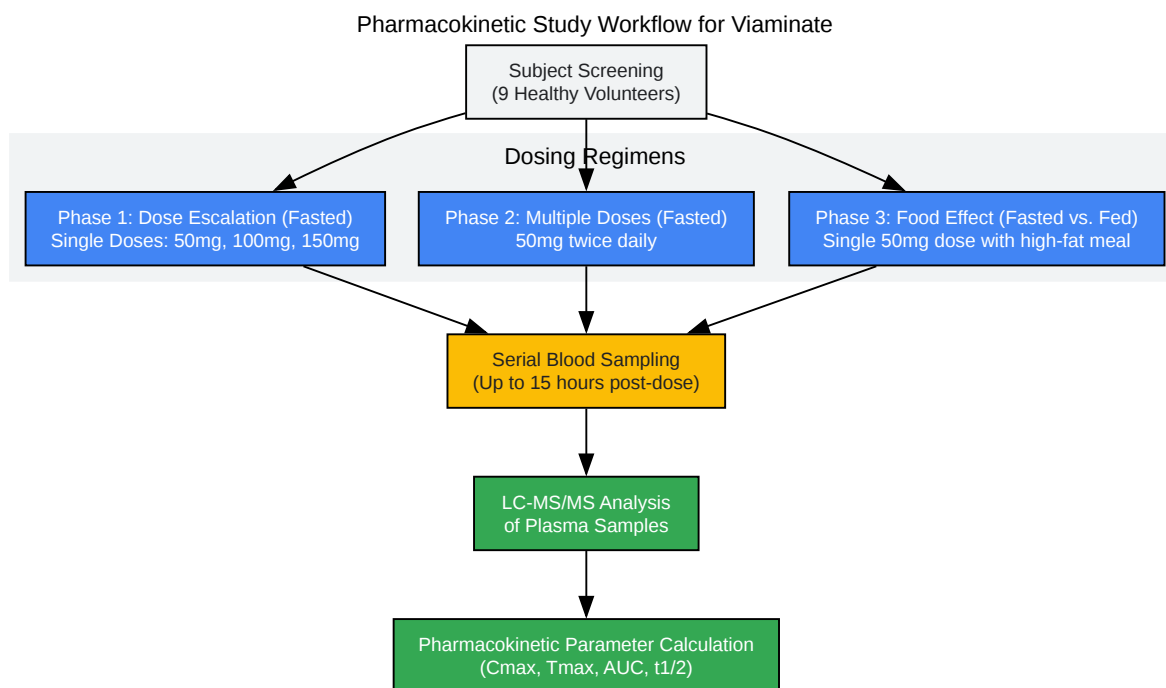
## Safety and Toxicology

In the dose range of 50-150 mg (single dose) and multiple doses of 50 mg, **Viaminate** was well tolerated in healthy subjects, with no clinically relevant abnormalities in laboratory tests, vital signs, or electrocardiogram recordings reported.[3] However, as a derivative of retinoic acid, **Viaminate** carries risks associated with retinoids. A case report has documented fatal hepatotoxicity in a patient who took **Viaminate** for over two months, highlighting the potential for severe drug-induced liver injury.[6]

## Experimental Protocols

### Pharmacokinetic Study Protocol

The following outlines the methodology used to determine the pharmacokinetic profile of **Viaminate** in healthy volunteers.[3]



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Workflow of the **Viaminate** oral pharmacokinetic study.

- Study Design: An open-label, sequential, dose-escalation study.
- Subjects: Nine healthy Chinese volunteers.
- Dosing Regimens:
  - Single Dose (Fasted): Subjects received single oral doses of 50 mg, 100 mg, and 150 mg of **Viaminate**.
  - Multiple Doses (Fasted): Subjects received 50 mg of **Viaminate** twice a day.
  - Food Effect: Subjects received a single 50 mg dose half an hour after a high-fat breakfast.

- **Sample Collection:** Serial blood samples were collected up to 15 hours after drug administration.
- **Bioanalysis:** Plasma concentrations of **Viaminate** were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- **Data Analysis:** Pharmacokinetic parameters, including C<sub>max</sub>, T<sub>max</sub>, AUC, and elimination half-life (t<sub>1/2</sub>), were calculated from the plasma concentration-time data.

## In Vivo Acne Model Protocol

The following describes the methodology used to evaluate **Viaminate**'s effect on an animal model of acne.<sup>[1][5]</sup>

- **Model Induction:** An acne model was induced in the ears of rats by applying a combination of *Propionibacterium acnes* and sebum.
- **Treatment:** Rats were treated with **Viaminate** for 30 days.
- **Endpoint Analysis:**
  - **Histological Examination:** Ear tissue was examined for epidermal thickening and keratin overproduction.
  - **Transcriptomic Analysis:** Skin tissues were analyzed to identify regulated biological pathways.
  - **Gene and Protein Expression:** Quantitative PCR (qPCR) and Western blotting were used to measure the expression levels of S100A8, S100A9, and downstream MAPK pathway proteins in rat tissue and HaCaT cell acne models.<sup>[5]</sup>

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